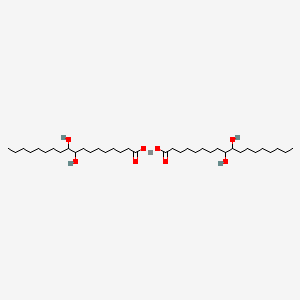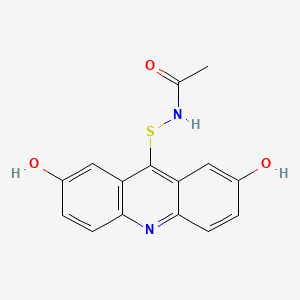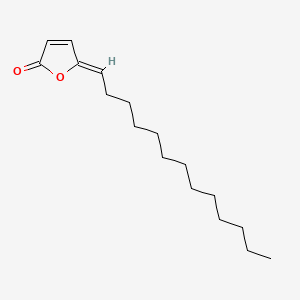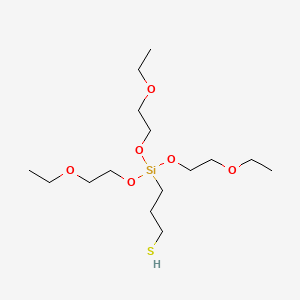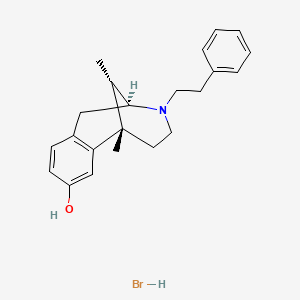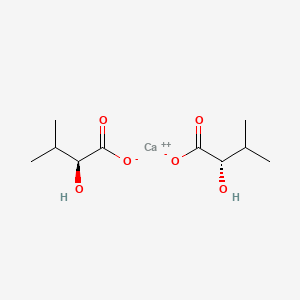
Calcium bis((S)-2-hydroxy-3-methylbutyrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification processes. The reaction mixture is continuously stirred and maintained at an optimal temperature to maximize yield. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Dipropylene glycol diacrylate undergoes various chemical reactions, including:
Polymerization: When exposed to ultraviolet light or electron beams, it forms cross-linked polymers.
Esterification: It can react with alcohols to form esters.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dipropylene glycol and acrylic acid.
Common Reagents and Conditions
Polymerization: Initiated by photoinitiators or electron beam radiation.
Esterification: Catalyzed by acids such as sulfuric acid.
Hydrolysis: Catalyzed by acids or bases.
Major Products Formed
Polymerization: Cross-linked polymers.
Esterification: Esters of dipropylene glycol diacrylate.
Hydrolysis: Dipropylene glycol and acrylic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, dipropylene glycol diacrylate is used as a monomer in the synthesis of various polymers. It is particularly valuable in the production of coatings, adhesives, and sealants due to its ability to form durable and resistant polymer networks .
Biology
In biological research, dipropylene glycol diacrylate is used in the development of biomaterials. Its biocompatibility and ability to form hydrogels make it suitable for applications such as tissue engineering and drug delivery systems .
Medicine
In medicine, dipropylene glycol diacrylate is explored for its potential in creating medical devices and implants. Its properties allow for the development of materials that can be used in contact lenses, dental materials, and other medical applications .
Industry
Industrially, dipropylene glycol diacrylate is used in the production of ultraviolet-curable coatings, inks, and adhesives. Its rapid curing properties and ability to form strong bonds make it an essential component in various manufacturing processes .
Mécanisme D'action
Dipropylene glycol diacrylate exerts its effects primarily through polymerization. When exposed to ultraviolet light or electron beams, the acrylate groups in the compound undergo a radical polymerization reaction, leading to the formation of cross-linked polymer networks. These networks provide the material with its characteristic strength and durability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tripropylene glycol diacrylate: Similar in structure but with an additional propylene glycol unit.
Ethylene glycol diacrylate: Contains ethylene glycol instead of dipropylene glycol.
Butylene glycol diacrylate: Contains butylene glycol instead of dipropylene glycol.
Uniqueness
Dipropylene glycol diacrylate is unique due to its balance of flexibility and rigidity, making it suitable for a wide range of applications. Its ability to form hydrogels and its biocompatibility also set it apart from other similar compounds .
Propriétés
Numéro CAS |
57618-22-1 |
|---|---|
Formule moléculaire |
C10H18CaO6 |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
calcium;(2S)-2-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/2C5H10O3.Ca/c2*1-3(2)4(6)5(7)8;/h2*3-4,6H,1-2H3,(H,7,8);/q;;+2/p-2/t2*4-;/m00./s1 |
Clé InChI |
CLWNJPHDLVMMEU-SCGRZTRASA-L |
SMILES isomérique |
CC(C)[C@@H](C(=O)[O-])O.CC(C)[C@@H](C(=O)[O-])O.[Ca+2] |
SMILES canonique |
CC(C)C(C(=O)[O-])O.CC(C)C(C(=O)[O-])O.[Ca+2] |
Numéros CAS associés |
4026-18-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





